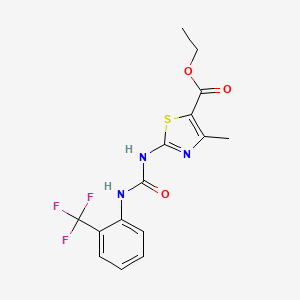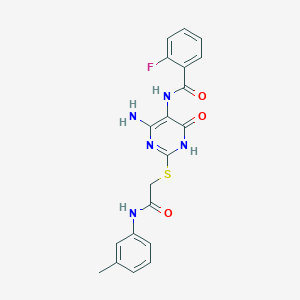![molecular formula C14H23NO4 B2586204 5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287315-41-5](/img/structure/B2586204.png)
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid” is a spirocyclic compound, which means it has two rings that share a single atom . The “tert-butoxycarbonyl” group is a common protecting group used in organic synthesis, often abbreviated as “Boc”. This group is used to protect amines from reacting .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic ring system, a Boc-protected amine, and a carboxylic acid group . These functional groups would likely be confirmed using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions to reveal the free amine . The carboxylic acid group could be involved in reactions such as esterification or amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and capable of forming hydrogen bonds .Scientific Research Applications
- New Reagent for Boc-Protecting Group : A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. Boc-OASUD reacts with amino acids and their esters at room temperature in the presence of a base, providing N-Boc-amino acids and their esters with good yields and purity. This reagent offers an alternative to di-tert-butyl dicarbonate, being more stable and solid (Rao et al., 2017).
Spirocyclic Compounds in Peptide Synthesis
- Spirolactams as Pseudopeptides : The synthesis of spirocyclic compounds, specifically 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, has been explored. These compounds are used as conformationally restricted surrogates in peptide synthesis, mimicking Pro-Leu and Gly-Leu dipeptides. Conformational analyses reveal their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Boc-protected Amines Synthesis
- Mild and Efficient Curtius Rearrangement : A method involving di-tert-butyl dicarbonate and sodium azide enables the formation of an acyl azide intermediate. This undergoes Curtius rearrangement for the synthesis of tert-butyl carbamate in high yields at low temperatures. This process is compatible with a variety of substrates, including malonate derivatives, enabling access to protected amino acids (Lebel & Leogane, 2005).
Chemical Properties and Reactions
- Photochemical and Thermal Rearrangement : A study of the photochemical and thermal rearrangement of spirooxaziridines provides evidence supporting the stereoelectronic control theory. This theory explains the regioselectivities observed in these rearrangements (Lattes et al., 1982).
- Synthesis of Novel Spirocyclic Compounds : Efficient synthesis routes for novel spirocyclic compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed. These compounds provide a starting point for further selective derivation, accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Environmental Applications
- Removal Efficiency for Water-soluble Carcinogenic Dyes : A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines highlights the role of amino groups in forming hydrogen bonds and electrostatic interactions. This research contributes to environmental chemistry, particularly in dye removal (Akceylan et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-5-4-6-14(15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMOWNQUTTYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

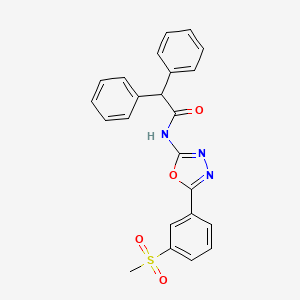
![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)
![4-isopentyl-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2586126.png)
![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)
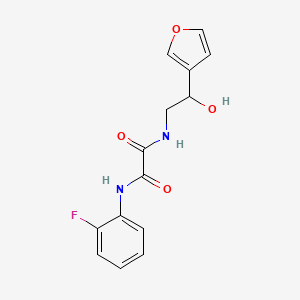
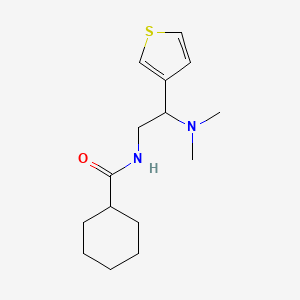
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

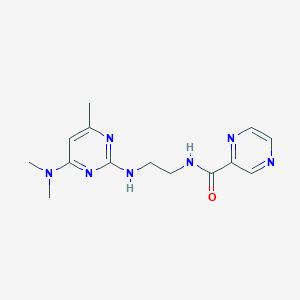
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
